molecular formula C19H16ClN5O2S B2799431 N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide CAS No. 900010-86-8

N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide

Cat. No.: B2799431
CAS No.: 900010-86-8
M. Wt: 413.88
InChI Key: HHCFEUZEHNNKAM-UHFFFAOYSA-N
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Description

“N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide” is a small molecule that is currently under investigation . It belongs to the class of organic compounds known as phenylpyrazoles . The chemical formula is C19H16ClN5O2S.


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole bound to a phenyl group . The molecular weight is 413.88.

Scientific Research Applications

Heterocyclic Synthesis and Applications

Research in heterocyclic chemistry often focuses on the synthesis of novel compounds with potential applications in drug development and materials science. Compounds similar to the query have been synthesized and explored for their biological activities and chemical properties. For instance, studies on thieno[2,3-b]pyridine derivatives and their reactions with various reagents to produce heterocyclic compounds indicate the potential for these molecules in developing new pharmaceuticals with antimicrobial and anticancer properties (Elneairy et al., 2006; Hafez et al., 2016) Elneairy et al., 2006; Hafez et al., 2016.

Anticancer and Antimicrobial Agents

Several studies have explored the synthesis of compounds with structural similarities to the query molecule, focusing on their potential as anticancer and antimicrobial agents. This includes the development of novel biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine entities, showing promising results against cancer cell lines and pathogenic strains (Katariya et al., 2021) Katariya et al., 2021.

Molecular Docking Studies

Molecular docking studies are critical for understanding the interaction between synthesized compounds and biological targets. Research involving similar compounds has utilized molecular docking to predict the interaction with biological receptors, providing insights into the design of new drugs with enhanced efficacy and lower toxicity (Katariya et al., 2021) Katariya et al., 2021.

Structural and Optical Characteristics

The structural and optical characteristics of related compounds have been investigated for their potential applications in materials science, particularly in the development of photosensors and electronic devices. This research area focuses on the synthesis and characterization of pyridine derivatives and their application in fabricating heterojunctions, revealing potential uses in electronics and photonics (Zedan et al., 2020) Zedan et al., 2020.

Mechanism of Action

The mechanism of action for this compound is not available in the retrieved papers .

Safety and Hazards

The safety and hazards associated with this compound are not available in the retrieved papers .

Future Directions

As this compound is currently under investigation , future research could focus on elucidating its synthesis process, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a more comprehensive understanding of the compound and its potential applications.

Properties

IUPAC Name

N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O2S/c20-13-4-1-5-14(7-13)25-17(15-10-28-11-16(15)24-25)23-19(27)18(26)22-9-12-3-2-6-21-8-12/h1-8H,9-11H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCFEUZEHNNKAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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